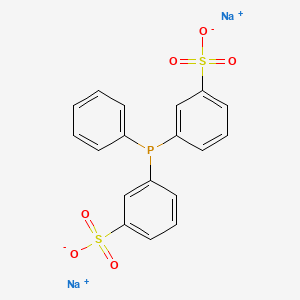
Disodium 3,3'-(phenylphosphinediyl)bis(benzene-1-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) is a phosphine-based organic compound characterized by its unique structure. It appears as a colorless to white solid and is soluble in water . This compound is primarily used as an intermediate in the synthesis of coordination compounds or catalysts, and it holds significant value in organic synthesis and metal coordination chemistry .
Vorbereitungsmethoden
The synthesis of disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) typically involves chemical synthesis methods. The specific synthetic routes and reaction conditions require detailed understanding and experimental procedures . Industrial production methods are not extensively documented, but the compound can be synthesized through controlled chemical reactions involving the appropriate precursors and reagents .
Analyse Chemischer Reaktionen
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the conditions applied .
Wissenschaftliche Forschungsanwendungen
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and research.
Wirkmechanismus
The mechanism by which disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphine-based structure allows it to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions are crucial for its role in organic synthesis and metal coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) can be compared with other similar compounds, such as:
- Phenylbis(3-sodiosulfophenyl)phosphine
- Phenylbis(3-sodiooxysulfonyl)phosphine
- 3,3’-(Phenylphosphinidene)bis(benzenesulfonic acid sodium) salt
These compounds share similar structural features but differ in their specific functional groups and properties. Disodium 3,3’-(phenylphosphinediyl)bis(benzene-1-sulphonate) is unique due to its specific phosphine-based structure and its applications in coordination chemistry and catalysis .
Eigenschaften
CAS-Nummer |
64018-22-0 |
|---|---|
Molekularformel |
C18H13Na2O6PS2 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
disodium;3-[phenyl-(3-sulfonatophenyl)phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C18H15O6PS2.2Na/c19-26(20,21)17-10-4-8-15(12-17)25(14-6-2-1-3-7-14)16-9-5-11-18(13-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
PWRPHTBBQPNXQA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

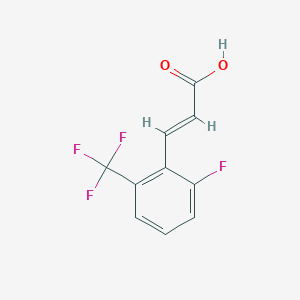
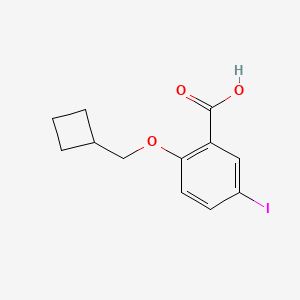
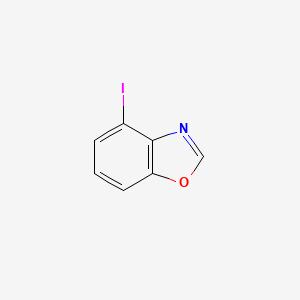
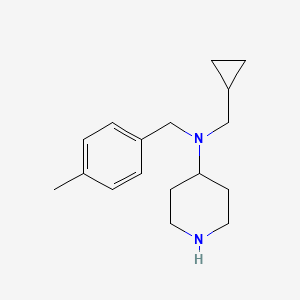
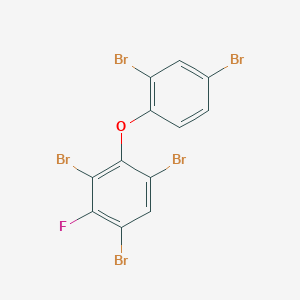
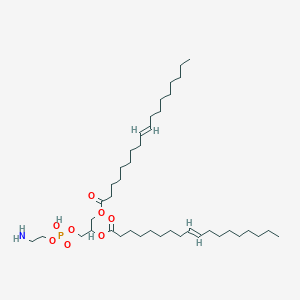
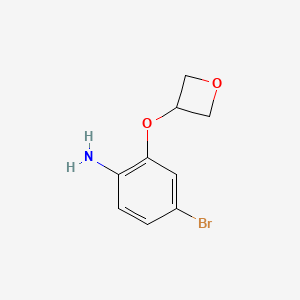
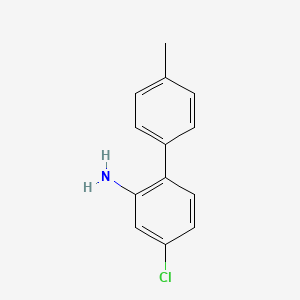
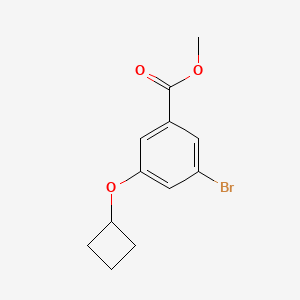
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)

